molecular formula C10H13NO3 B104591 Benzyl N-(2-hydroxyethyl)carbamate CAS No. 77987-49-6

Benzyl N-(2-hydroxyethyl)carbamate

Cat. No.: B104591
CAS No.: 77987-49-6
M. Wt: 195.21 g/mol
InChI Key: SAGINAGERRNGGV-UHFFFAOYSA-N
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Description

Benzyl N-(2-hydroxyethyl)carbamate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.215 g/mol . . This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2-hydroxyethyl group. It is a white solid that is soluble in organic solvents and moderately soluble in water .

Scientific Research Applications

Benzyl N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Benzyl N-(2-hydroxyethyl)carbamate, also known as Z-Glycinol, is an organic compound that is used as a protected form of ammonia in the synthesis of primary amines . The primary targets of this compound are the molecules that it interacts with during the synthesis of primary amines .

Mode of Action

The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . This interaction with its targets results in the synthesis of primary amines .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of primary amines . The downstream effects of these pathways are the production of primary amines, which are fundamental building blocks in organic chemistry and have numerous applications in the pharmaceutical industry .

Pharmacokinetics

It is known that the compound has high oral bioavailability when taken with food . It has dose-proportional pharmacokinetics in healthy volunteers . Most drug metabolism is achieved by glucuronidation .

Result of Action

The result of the action of this compound is the synthesis of primary amines . These amines can then be used in various chemical reactions, including the production of pharmaceuticals .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation

Safety and Hazards

The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Benzyl N-(2-hydroxyethyl)carbamate are not mentioned in the search results, its use in the synthesis of primary amines and in the field of catalysis suggests potential applications in organic synthesis and pharmaceutical research .

Preparation Methods

Benzyl N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with 2-aminoethanol . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Benzyl N-(2-hydroxyethyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields.

Properties

IUPAC Name

benzyl N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGINAGERRNGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299690
Record name Benzyl N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77987-49-6
Record name 77987-49-6
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Record name Benzyl N-(2-hydroxyethyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(2-hydroxyethyl)carbamate
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Synthesis routes and methods I

Procedure details

To ethanolamine (9.0 ml, 149 mmol) in methylene chloride (100 ml) at 0° C. was added benzyl chlorformate (10.0 ml, 70 mmol). The mixture was stirred at 0° C. for 30 min, then at room temperature for 1 h, poured into ethyl acetate, washed with 2M HCl, saturated NaHCO3 solution, and brine, then dried over Na2SO4 and evaporated to provide 12.91 g (94%) of the desired compound as a white solid. 1H NMR (CDCl3, TMS) 7.47 (m,5H), 5.11 s,2H), 3.73 (m,2H), 3.38 (m,2H).
Quantity
9 mL
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reactant
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10 mL
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100 mL
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0 (± 1) mol
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Yield
94%

Synthesis routes and methods II

Procedure details

To 0° C. cold of CH2Cl2 solution (300 mL) of 2-aminoethanol (10.8 g, 0.177 mole) and TEA (26.8 g; 0.265 mole) was added slowly a CH2Cl2 solution (50 mL) of benzyl chloroformate (33.2 g, 0.194 mole). After complete addition, the resulting solution was gradually warmed to room temperature and stirring was continued at room temperature overnight. The reaction was worked up and purified by flash column chromatography on silica gel, affording 22.8 g in 66% yield of title compound. 1H NMR (CDCl3): δ 7.34-7.40 (m, 5H), 5.20-5.32 (m, 1H), 5.14 (s, 2H), 3.74 (q, 2H), 3.37 (q, 2H), 2.38 (bs, 1H).
Quantity
10.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods III

Procedure details

Benzylchloroformate (44.95 kg, 263.5 mol, 1.0 eq.) was added over a 2 hour period at room temperature to a solution of ethanolamine (16.1 kg, 263.5 mol, 1.0 eq.) in water (34 gal, 128.7 L). After stirring for 30 minutes, this was added to a cold (5-10° C.) solution of NaHCO3 (33.2 kg, 395.25 mol, 1.5 eq) in H2O (330 L) over a 30 min period and then allowed to stir at room temperature overnight. Ethyl acetate (22 gal, 83.3 L) was added, the layers separated, and the aqueous layer extracted again with ethyl acetate (22 gal., 83.3 L). The combined organic extracts were concentrated under vacuum to a volume of 10 gal (37.9 L), and the remainder displaced with isopropyl ether. The resulting slurry was stirred and cooled to 10° C. for 2 hours, then filtered. The solids were washed with isopropyl ether and vacuum dried to give the title compound (39.1 kg, 71.1%). mp 61-63° C. NMR (300 MHz, d6-DMSO): δ=7.50-7.37 (m, 5H), 7.37-7.16 (m, 1H), 5.05 (s, 2H), 4.70-4.63 (m, 1H), 3.46-3.37 (m, 2H), 3.13-3.03 (m, 2H).
Quantity
44.95 kg
Type
reactant
Reaction Step One
Quantity
16.1 kg
Type
reactant
Reaction Step One
Name
Quantity
128.7 L
Type
solvent
Reaction Step One
Quantity
33.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
330 L
Type
solvent
Reaction Step Two
Quantity
83.3 L
Type
reactant
Reaction Step Three
Yield
71.1%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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